molecular formula C18H29N3O2 B15053725 3-n-Boc-1-(2-amino-1-p-tolyl-ethyl)-pyrrolidine CAS No. 886365-29-3

3-n-Boc-1-(2-amino-1-p-tolyl-ethyl)-pyrrolidine

Cat. No.: B15053725
CAS No.: 886365-29-3
M. Wt: 319.4 g/mol
InChI Key: IRUPNPVCSZGXMP-UHFFFAOYSA-N
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Description

3-n-Boc-1-(2-amino-1-p-tolyl-ethyl)-pyrrolidine is a synthetic organic compound that belongs to the class of pyrrolidines It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a p-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-n-Boc-1-(2-amino-1-p-tolyl-ethyl)-pyrrolidine typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction, often involving the use of a suitable base and solvent.

    Introduction of the p-Tolyl Group: The p-tolyl group is introduced through a substitution reaction, typically using a halogenated precursor and a palladium catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-n-Boc-1-(2-amino-1-p-tolyl-ethyl)-pyrrolidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogenated precursors, palladium catalysts, and bases are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce amines.

Scientific Research Applications

3-n-Boc-1-(2-amino-1-p-tolyl-ethyl)-pyrrolidine has several scientific research applications, including:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It may be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.

    Industrial Applications: The compound can be utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of 3-n-Boc-1-(2-amino-1-p-tolyl-ethyl)-pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The Boc protecting group can be removed under acidic conditions to reveal the free amine, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3-n-Boc-1-(2-amino-1-phenyl-ethyl)-pyrrolidine: Similar structure but with a phenyl group instead of a p-tolyl group.

    3-n-Boc-1-(2-amino-1-cyclohexyl-ethyl)-pyrrolidine: Contains a cyclohexyl group instead of a p-tolyl group.

    3-n-Boc-1-(2-amino-1-benzyl-ethyl)-pyrrolidine: Features a benzyl group in place of the p-tolyl group.

Uniqueness

The uniqueness of 3-n-Boc-1-(2-amino-1-p-tolyl-ethyl)-pyrrolidine lies in its specific structural features, such as the presence of the p-tolyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development.

Properties

CAS No.

886365-29-3

Molecular Formula

C18H29N3O2

Molecular Weight

319.4 g/mol

IUPAC Name

tert-butyl N-[1-[2-amino-1-(4-methylphenyl)ethyl]pyrrolidin-3-yl]carbamate

InChI

InChI=1S/C18H29N3O2/c1-13-5-7-14(8-6-13)16(11-19)21-10-9-15(12-21)20-17(22)23-18(2,3)4/h5-8,15-16H,9-12,19H2,1-4H3,(H,20,22)

InChI Key

IRUPNPVCSZGXMP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CN)N2CCC(C2)NC(=O)OC(C)(C)C

Origin of Product

United States

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